Aminohexylgeldanamycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

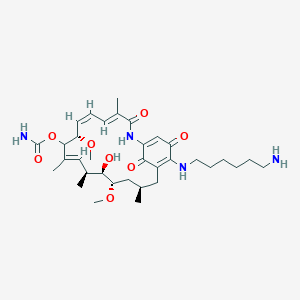

[(4E,6Z,8S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N4O8/c1-20-16-24-29(37-15-10-8-7-9-14-35)26(39)19-25(31(24)41)38-33(42)21(2)12-11-13-27(44-5)32(46-34(36)43)23(4)18-22(3)30(40)28(17-20)45-6/h11-13,18-20,22,27-28,30,32,37,40H,7-10,14-17,35H2,1-6H3,(H2,36,43)(H,38,42)/b13-11-,21-12+,23-18+/t20-,22+,27+,28+,30-,32?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKZHEHNADINKB-YXGLCVOKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)C)OC)OC(=O)N)C)C)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/C([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)/C)OC)OC(=O)N)\C)C)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Aminohexylgeldanamycin: A Technical Guide to Synthesis, Properties, and HSP90 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminohexylgeldanamycin (AHGDM) is a semi-synthetic derivative of the natural product geldanamycin (B1684428), a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a critical molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins integral to cancer cell growth and survival.[1][2] The strategic modification at the C17 position of the geldanamycin scaffold with an aminohexyl linker not only retains the core benzoquinone ansamycin (B12435341) structure essential for HSP90 binding but also introduces a functional handle for conjugation to drug delivery systems.[1] This modification aims to improve solubility and tumor targeting while potentially mitigating the systemic toxicity associated with the parent compound.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of this compound, complete with detailed experimental protocols and data presented for comparative analysis.

Chemical Properties and Synthesis

This compound is derived from geldanamycin through the nucleophilic substitution of the C17-methoxy group with a 6-aminohexylamine linker.[1] This structural alteration is pivotal in enhancing the compound's physicochemical properties, particularly its aqueous solubility, a significant limitation of the parent compound, geldanamycin.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₅₂N₄O₈ | [1][3] |

| Molecular Weight | 644.8 g/mol | [1][3] |

| IUPAC Name | [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | [1][3] |

| Synonyms | AHGDM, Geldanamycin, 17-[(6-aminohexyl)amino]-17-demethoxy- | [1] |

| Polar Surface Area | 192 Ų | [1] |

| Heavy Atom Count | 46 | [1] |

| Solubility | Soluble in DMSO.[4] Improved aqueous solubility compared to geldanamycin.[2] | |

| Storage | Solid form: -20°C, protected from light.[5] Stock solutions in anhydrous DMSO: -20°C or -80°C.[5] |

Chemical Stability

The benzoquinone core of this compound renders it susceptible to degradation under certain conditions.[6] Understanding these stability liabilities is crucial for its experimental handling and formulation development.

-

pH: Stability is highly pH-dependent. Alkaline conditions (pH > 7.4) can significantly accelerate degradation.[5]

-

Nucleophiles: The electrophilic benzoquinone ring is prone to attack by nucleophiles, such as thiol-containing reagents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol.[5]

-

Light: As with many complex organic molecules, this compound is sensitive to light, and exposure can lead to photodegradation.[5]

-

Temperature: Elevated temperatures increase the rate of chemical degradation.[5] A color change in solutions, often to a deeper purple or brown, can indicate degradation.[5][6]

Synthesis of this compound

Experimental Protocol: Synthesis of 17-(6-aminohexyl)amino-17-demethoxygeldanamycin

-

Dissolution: Dissolve geldanamycin in a suitable organic solvent, such as dichloromethane.[2]

-

Nucleophilic Substitution: Add 6-aminohexylamine to the solution. The reaction proceeds via nucleophilic attack of the amine on the C17 position of the geldanamycin, displacing the methoxy (B1213986) group.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Upon completion of the reaction, purify the crude product. This is typically achieved using flash column chromatography on silica (B1680970) gel.[7]

-

Characterization: Characterize the purified this compound to confirm its identity and purity using methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

-

Salt Formation (Optional): To further enhance water solubility, the hydrochloride salt can be prepared by dissolving the free base in a solvent like THF and adding a solution of HCl in diethyl ether. The resulting precipitate is then washed, dried, and lyophilized.[8]

Caption: General workflow for the synthesis of this compound.

Mechanism of Action: HSP90 Inhibition

This compound exerts its biological effects by targeting the molecular chaperone HSP90.[1] HSP90 is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are key components of oncogenic signaling pathways.[8][9]

The mechanism of inhibition involves the following steps:

-

Binding to the N-terminal Domain: this compound, like other benzoquinone ansamycins, binds to the highly conserved ATP/ADP-binding pocket located in the N-terminal domain of HSP90.[1]

-

Inhibition of ATPase Activity: This binding competitively inhibits the intrinsic ATPase activity of HSP90, which is essential for its chaperone function.[1]

-

Client Protein Destabilization: The inhibition of the HSP90 chaperone cycle leads to the misfolding and destabilization of its client proteins.[1]

-

Proteasomal Degradation: These destabilized client proteins are subsequently targeted by the ubiquitin-proteasome pathway for degradation.[1][8]

By promoting the degradation of multiple oncoproteins simultaneously, this compound disrupts several key signaling pathways that drive tumorigenesis, including those involved in proliferation, cell cycle regulation, and apoptosis.[1] Key client proteins affected include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and cell cycle regulators (e.g., Cdk4, Cdk6).[8]

Caption: Mechanism of HSP90 inhibition by this compound.

Biological Activity and In Vitro Evaluation

Table 2: In Vitro Cytotoxicity of Geldanamycin and 17-AAG in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Source(s) |

| Geldanamycin | H69 | Small Cell Lung Cancer | ~100 | [10] |

| 17-AAG | BT474 | Breast Cancer | 5-6 | [10] |

| 17-AAG | N87 | Gastric Cancer | 5-6 | [10] |

| 17-AAG | SKOV3 | Ovarian Cancer | 5-6 | [10] |

| 17-AAG | SKBR3 | Breast Cancer | 5-6 | [10] |

| 17-AAG | LNCaP | Prostate Cancer | 25-45 | [10] |

| 17-AAG | DU-145 | Prostate Cancer | 25-45 | [10] |

Note: IC50 values can vary depending on the specific assay conditions and should be determined empirically for each experimental system.[9]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11]

-

Cell Seeding:

-

Compound Treatment:

-

Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

-

Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[3]

-

-

Solubilization:

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[8]

Caption: Experimental workflow for the MTT cell viability assay.

Experimental Protocol: Western Blot for HSP90 Client Protein Degradation

Western blotting is used to confirm the mechanism of action of this compound by observing the degradation of specific HSP90 client proteins.[1][6]

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.[1]

-

Incubate the membrane with primary antibodies specific for the HSP90 client protein of interest (e.g., Akt, HER2, c-Raf) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[1]

-

-

Detection and Analysis:

HSP90 Binding Affinity

Table 3: Binding Affinities of Various Inhibitors to HSP90

| Compound | Assay Method | Parameter | Value | Source(s) |

| Geldanamycin | Isothermal Titration Calorimetry (ITC) | Kd | 1.2 µM | [2] |

| Geldanamycin | Fluorescence Polarization (FP) | IC50 | 0.03 - 1 µM | [2] |

| 17-AAG | Filter Binding Assay | Kd | 0.4 ± 0.1 µM | [2] |

| 17-DMAG | MicroScale Thermophoresis (MST) | Kd | 0.35 ± 0.04 µM | [2] |

| Radicicol | Isothermal Titration Calorimetry (ITC) | Kd | 19 nM | [2] |

Experimental Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

This high-throughput assay measures the displacement of a fluorescently labeled HSP90 ligand (tracer) by a competitive inhibitor like this compound.

-

Reagent Preparation:

-

Assay Plate Setup:

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), protected from light.[2]

-

Measurement: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: Plot the decrease in fluorescence polarization against the concentration of this compound to determine the IC50, which can be converted to a Ki value.

Conclusion

This compound represents a promising derivative of geldanamycin with improved physicochemical properties that may translate to a better therapeutic window. Its mechanism of action through the inhibition of the molecular chaperone HSP90 positions it as a valuable tool for cancer research and a potential candidate for further drug development. The detailed protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of this compound and related compounds. Further studies are warranted to establish a more complete profile of its in vitro and in vivo efficacy and to explore its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. origene.com [origene.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchhub.com [researchhub.com]

- 12. benchchem.com [benchchem.com]

The Ansamycin Antibiotic Geldanamycin: A Deep Dive into the Discovery and Development of its Derivatives as Potent Hsp90 Inhibitors

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of geldanamycin (B1684428) and its derivatives as inhibitors of Heat Shock Protein 90 (Hsp90). Tailored for researchers, scientists, and drug development professionals, this document details the evolution of these compounds from a natural product to clinically investigated anti-cancer agents. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and developmental workflows.

Introduction: The Discovery of a Novel Anti-tumor Agent

Geldanamycin is a naturally occurring benzoquinone ansamycin (B12435341) that was first isolated in 1970 from the bacterium Streptomyces hygroscopicus.[1] Initially explored for its modest antibiotic properties, its potent anti-cancer capabilities were later uncovered, shifting the focus of research toward understanding its mechanism of action.[1] This led to the groundbreaking discovery that geldanamycin exerts its anti-neoplastic effects by inhibiting Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins, many of which are oncoproteins essential for cancer cell growth and survival.[2]

Despite its potent in vitro activity, the clinical development of geldanamycin was impeded by significant hepatotoxicity and poor solubility.[3] These limitations prompted the development of a wide array of derivatives to enhance its therapeutic index, leading to the synthesis of key compounds such as 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin).[3]

Mechanism of Action: Targeting the Hsp90 Chaperone Machinery

Geldanamycin and its derivatives bind to the N-terminal ATP-binding pocket of Hsp90, a critical domain for its chaperone function.[2] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[4] These client proteins are often key drivers of oncogenesis and include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Raf-1, Akt), and transcription factors (e.g., mutant p53).[5] By destabilizing multiple oncogenic proteins simultaneously, Hsp90 inhibitors can disrupt several cancer-promoting signaling pathways at once.[5]

The inhibition of Hsp90 triggers a cascade of downstream effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis and metastasis.[1][4]

Development of Geldanamycin Derivatives

The primary goal in developing geldanamycin derivatives was to improve upon the parent compound's unfavorable physicochemical and toxicological properties while retaining or enhancing its potent Hsp90 inhibitory activity.

17-AAG (Tanespimycin)

17-allylamino-17-demethoxygeldanamycin (17-AAG) was one of the first geldanamycin derivatives to enter clinical trials. It is synthesized through the nucleophilic substitution of the 17-methoxy group of geldanamycin with allylamine (B125299). While 17-AAG demonstrated reduced hepatotoxicity compared to geldanamycin, its clinical utility was hampered by poor water solubility, necessitating formulation in vehicles like Cremophor EL.[6]

17-DMAG (Alvespimycin)

To address the solubility issues of 17-AAG, 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) was developed. This derivative exhibits significantly improved water solubility and can be administered intravenously without the need for harsh solubilizing agents.[6] 17-DMAG has also shown potent anti-tumor activity in preclinical models and has been evaluated in clinical trials.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for geldanamycin and its prominent derivatives, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: In Vitro Anti-proliferative Activity (IC50) of Geldanamycin and Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Geldanamycin | HT29 | Colon Cancer | >1400 (approx.) | [8] |

| Geldanamycin | BE | Colon Cancer | >1000 (approx.) | [8] |

| 17-AAG | SKBR-3 | Breast Cancer | 70 | [9] |

| 17-AAG | JIMT-1 | Breast Cancer | 10 | [9] |

| 17-AAG | MCF-7 | Breast Cancer | <2000 | [10] |

| 17-AAG | MDA-MB-231 | Breast Cancer | <2000 | [10] |

| 17-AAG | H1437 | Lung Adenocarcinoma | 3.473 | [11] |

| 17-AAG | H1650 | Lung Adenocarcinoma | 3.764 | [11] |

| 17-AAG | H358 | Lung Adenocarcinoma | 4.662 | [11] |

| 17-AAG | HT-29 | Colorectal Cancer | 35 (approx.) | [12] |

| 17-AAG | HCT-116 | Colorectal Cancer | 9.45 (approx.) | [12] |

| 17-DMAG | MCF-7 | Breast Cancer | <2000 | [10] |

| 17-DMAG | SKBR-3 | Breast Cancer | <2000 | [10] |

| 17-DMAG | MDA-MB-231 | Breast Cancer | ≤1000 | [10] |

| 17-DMAG | Human PBMC | N/A | 930 | [13] |

| 17-ABAG | LNCaP | Prostate Cancer | 30.15 | [14] |

| 17-ABAG | DU-145 | Prostate Cancer | 102.63 | [14] |

| 17-ABAG | PC-3 | Prostate Cancer | 44.27 | [14] |

Table 2: Hsp90 Binding Affinity of Geldanamycin and Derivatives

| Compound | Assay Method | Parameter | Value (µM) | Reference(s) |

| Geldanamycin | Filter Binding Assay | Kd | Agreement with reported values | [15] |

| 17-AAG | Filter Binding Assay | Kd | 0.4 ± 0.1 | [15] |

| ADP | Filter Binding Assay | Kd | Agreement with reported values | [15] |

| ATP | Filter Binding Assay | Kd | Agreement with reported values | [15] |

| Radicicol | Filter Binding Assay | Kd | Agreement with reported values | [15] |

Table 3: Pharmacokinetic Parameters of Geldanamycin Derivatives

| Compound | Species | Dose & Route | Cmax (µg/mL) | AUC (µg/mL·h) | T½ (h) | CL (mL/min/kg) | Reference(s) |

| 17-AAG | Human | 10-295 mg/m² IV | Dose-dependent | Linear | - | - | [16] |

| 17-AAG | Human | 40 mg/m² IV | 2.5 (µmol/L) | 10.4 (µmol/L·h) | 2.5 | 6.4 (L/h/m²) | [17] |

| 17-DMAG | Mouse | 75 mg/kg IV | 15.4 ± 1.4 | 17.87 | - | 70 | [18] |

| 17-DMAG | Mouse | 75 mg/kg IP | - | - | - | - | [19] |

| 17-DMAG | Mouse | 75 mg/kg Oral | - | - | - | - | [19] |

| 17-DMAG | Rat | 10 mg/kg IV | 0.88-1.74 | 1.73 | - | 96 | [19] |

| 17-DMAG | Human | 1.5-46 mg/m² IV | 0.071-1.7 | 0.7-14.7 | 24 ± 15 | 79 ± 40 (mL/min/m²) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of geldanamycin derivatives.

Synthesis of 17-AAG from Geldanamycin

Materials:

-

Geldanamycin (GA)

-

Dry Dichloromethane (CH₂Cl₂)

-

Allylamine

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

Procedure:

-

Dissolve 100 mg of Geldanamycin (0.2 mmol) in 2 ml of dry CH₂Cl₂.

-

Add 5 equivalents of allylamine dropwise to the flask.

-

Stir the reaction at room temperature under low light until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) (95:5 CHCl₃:MeOH, Rf 0.21). This typically takes approximately 2 days.

-

Precipitate the product with hexane three times.

-

Centrifuge the mixture at 2000 x g for 15 minutes.

-

Evaporate the solvent to dryness to yield 17-AAG.[20]

Cell Viability and Proliferation (MTT Assay)

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

Geldanamycin or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells at a density of 1 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.[21]

-

Treat the cells with a range of concentrations of the test compound for 72 hours.[21]

-

After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[21]

-

Incubate the plate for 1.5 hours at 37°C.[21]

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[21]

-

Incubate at 37°C for 15 minutes with shaking.[21]

-

Measure the absorbance at 492 nm using a microplate reader.[21]

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Hsp90 Competitive Binding Assay (Fluorescence Polarization)

Materials:

-

Purified Hsp90 protein

-

Fluorescently labeled geldanamycin (e.g., FITC-geldanamycin)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 2 mM DTT)

-

Test compounds (geldanamycin derivatives)

-

Black 96-well or 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a fixed concentration of purified Hsp90 protein and the fluorescently labeled geldanamycin probe to each well of the plate.

-

Add the serially diluted test compounds to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours), protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound.

-

Calculate the IC50 or Ki value for each test compound by fitting the data to a competitive binding curve.[22]

Her-2 Degradation Assay (Western Blot)

Materials:

-

HER2-overexpressing cancer cell line (e.g., SK-BR-3)

-

Complete culture medium

-

Test compounds (geldanamycin derivatives)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HER2, anti-p-HER2, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HER2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

-

Quantify the band intensities to determine the extent of HER2 degradation relative to the loading control.[23]

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and development of geldanamycin derivatives.

Conclusion

The journey of geldanamycin and its derivatives from a natural product to a class of targeted anti-cancer agents highlights the power of medicinal chemistry to overcome the limitations of natural compounds. By understanding the mechanism of action of geldanamycin as an Hsp90 inhibitor, researchers have been able to rationally design and synthesize derivatives with improved therapeutic potential. The development of compounds like 17-AAG and 17-DMAG represents significant progress in the quest for effective Hsp90-targeted therapies. This technical guide provides a foundational resource for scientists and clinicians working to further advance this important class of drugs.

References

- 1. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]

- 7. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Geldanamycin-induced cytotoxicity in human colon-cancer cell lines: evidence against the involvement of c-Src or DT-diaphorase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Geldanamycin Analog 17-DMAG Limits Apoptosis in Human Peripheral Blood Cells by Inhibition of p53 Activation and its Interaction with Heat-Shock Protein 90 kDa after Exposure to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 17-ABAG, a novel geldanamycin derivative, inhibits LNCaP-cell proliferation through heat shock protein 90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase I pharmacokinetic-pharmacodynamic study of 17-(allylamino)-17-demethoxygeldanamycin (17AAG, NSC 330507), a novel inhibitor of heat shock protein 90, in patients with refractory advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and pharmacodynamics of 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG, NSC 707545) in C.B-17 SCID mice bearing MDA-MB-231 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chaperone (protein) - Wikipedia [en.wikipedia.org]

- 21. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]

- 22. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Role of HSP90 as a Therapeutic Target in Oncology: A Technical Guide

Executive Summary

Heat Shock Protein 90 (HSP90) has emerged as a critical and compelling target in oncology. As a molecular chaperone, HSP90 is essential for the conformational maturation, stability, and function of a wide array of client proteins, many of which are key drivers of oncogenesis. In cancer cells, HSP90 is often overexpressed and exists in a high-affinity, activated state, making it selectively vulnerable to inhibition. This technical guide provides an in-depth overview of the role of HSP90 in cancer, the mechanism of action of its inhibitors, a summary of key preclinical and clinical data, detailed experimental protocols for evaluating HSP90 inhibitors, and visualizations of relevant signaling pathways and drug development workflows.

Introduction: HSP90 in Cancer Biology

Heat Shock Protein 90 (HSP90) is a highly conserved ATP-dependent molecular chaperone that plays a pivotal role in maintaining cellular proteostasis.[1][2] It facilitates the proper folding and stabilization of a broad spectrum of "client" proteins, many of which are integral to the hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, angiogenesis, and metastasis.[3]

There are four main isoforms of HSP90 in human cells, each with a distinct subcellular localization:

-

HSP90α (inducible) and HSP90β (constitutive): Predominantly located in the cytoplasm.[4][5]

-

GRP94: Found in the endoplasmic reticulum.[4]

-

TRAP1: Localized to the mitochondria.[4]

Cancer cells exhibit a unique dependence on HSP90.[6] The stressful tumor microenvironment and the high mutational load lead to an increased reliance on the HSP90 chaperone machinery to maintain the stability and function of mutated and overexpressed oncoproteins.[7] This "HSP90 addiction" of cancer cells provides a therapeutic window for HSP90 inhibitors, which have shown preferential activity in tumor cells over normal cells.[8]

Mechanism of Action of HSP90 Inhibitors

The chaperone function of HSP90 is dependent on its intrinsic ATPase activity.[9] HSP90 inhibitors primarily act by binding to the N-terminal ATP-binding pocket of HSP90, thereby competitively inhibiting ATP binding and hydrolysis.[10] This disruption of the chaperone cycle leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins.[11][12] By targeting a single molecule, HSP90 inhibitors can simultaneously disrupt multiple oncogenic signaling pathways, making them an attractive therapeutic strategy.[13]

HSP90 inhibitors are broadly classified based on their chemical structure and origin:

-

Natural Products and their Derivatives: The first discovered HSP90 inhibitors, such as the ansamycin (B12435341) antibiotic geldanamycin (B1684428) and its less toxic derivative 17-AAG (tanespimycin).[10][14]

-

Purine-Based Inhibitors: Synthetic inhibitors designed to mimic the adenine (B156593) moiety of ATP.[7]

-

Resorcinol-Containing Inhibitors: A class of synthetic inhibitors with distinct chemical scaffolds.[7]

-

Other Synthetic Inhibitors: A diverse group of small molecules identified through various screening efforts.[7]

Quantitative Data on HSP90 Inhibitors

The efficacy of HSP90 inhibitors has been evaluated in a multitude of preclinical and clinical studies. The following tables summarize key quantitative data for several prominent HSP90 inhibitors.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of various HSP90 inhibitors against a panel of cancer cell lines.

| HSP90 Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |

| 17-AAG | H1975 (Lung Adenocarcinoma) | 1.258 | [11] |

| H1650 (Lung Adenocarcinoma) | 6.555 | [11] | |

| HCC827 (Lung Adenocarcinoma) | 26.255 | [11] | |

| IPI-504 | H1975 (Lung Adenocarcinoma) | 10.332 | [11] |

| H1650 (Lung Adenocarcinoma) | 15.895 | [11] | |

| HCC827 (Lung Adenocarcinoma) | 45.333 | [11] | |

| STA-9090 (Ganetespib) | H3122 (Lung Adenocarcinoma) | 3.2 | [15] |

| H1975 (Lung Adenocarcinoma) | 10.5 | [15] | |

| AUY-922 (Luminespib) | H3122 (Lung Adenocarcinoma) | 2.5 | [15] |

| H1975 (Lung Adenocarcinoma) | 8.7 | [15] | |

| MPC-3100 | HepG2 (Hepatocellular Carcinoma) | 540 | [9] |

| HUH-7 (Hepatocellular Carcinoma) | 480 | [9] |

Clinical Efficacy of Selected HSP90 Inhibitors

The clinical activity of HSP90 inhibitors has been investigated in numerous phase I, II, and III trials across a range of malignancies. The following table summarizes the clinical outcomes for several HSP90 inhibitors.

| HSP90 Inhibitor | Cancer Type | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| Ganetespib (B611964) (STA-9090) | Esophagogastric Cancer | II | 4% | 2.0 months | 3.1 months | [14] |

| Metastatic Uveal Melanoma | II | 5.9% | 1.6 - 1.8 months | 4.9 - 8.5 months | [11] | |

| Advanced NSCLC (with Docetaxel) | III | - | 4.2 months | 10.9 months | [2] | |

| Luminespib (B612032) (AUY-922) | NSCLC (EGFR exon 20 insertions) | II | 17% | 2.9 months | 13.0 months | [9] |

| Onalespib (B1677294) (AT13387) | Advanced Solid Tumors (with AT7519) | I | Partial Responses Observed | - | - | [16] |

| Advanced TNBC (with Paclitaxel) | Ib | 20% | 2.9 months | - | [12] | |

| Castration-Resistant Prostate Cancer (with Abiraterone) | I/II | 0% | - | - | [17] | |

| Pimitespib (TAS-116) | Advanced GIST | III | 0% | 2.8 months | 13.8 months | [6][18] |

| Advanced GIST (Expanded Access) | - | 0% | 4.2 months | - | [8] |

NSCLC: Non-Small Cell Lung Cancer; GIST: Gastrointestinal Stromal Tumor; TNBC: Triple-Negative Breast Cancer.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of HSP90 inhibitors.

HSP90 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by HSP90.

Materials:

-

Purified HSP90 protein

-

ATP solution (e.g., 1 mM)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2

-

Malachite Green Reagent (freshly prepared):

-

Solution A: 0.0812% (w/v) Malachite Green in water

-

Solution B: 2.32% (w/v) polyvinyl alcohol in water

-

Solution C: 5.72% (w/v) ammonium (B1175870) molybdate (B1676688) in 6 M HCl

-

Mix Solutions A, B, C, and water in a 2:1:1:2 ratio. Let stand for 2 hours and filter.

-

-

34% (w/v) Sodium Citrate (B86180) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer, HSP90 protein (e.g., 3 µg), and the test compound (HSP90 inhibitor) at various concentrations. Include a no-enzyme control and a vehicle control.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 170 µL.

-

Incubate the plate at 37°C for a specified time (e.g., 3 hours).[6]

-

Stop the reaction by adding 12.5 µL of 34% sodium citrate solution, followed by 200 µL of the Malachite Green reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 620-640 nm using a microplate reader.[19]

-

Generate a standard curve using known concentrations of phosphate to determine the amount of Pi released in each well.

-

Calculate the percent inhibition of HSP90 ATPase activity for each concentration of the test compound and determine the IC50 value.

Client Protein Degradation Assay (Western Blot)

This assay is used to assess the effect of HSP90 inhibitors on the protein levels of its client proteins.

Materials:

-

Cancer cell line of interest

-

HSP90 inhibitor

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against HSP90 client proteins (e.g., AKT, HER2, C-Raf) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the HSP90 inhibitor for a specified duration (e.g., 24 hours). Include a vehicle-treated control.[5]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the client protein levels to the loading control.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

HSP90 inhibitor

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the HSP90 inhibitor. Include untreated and vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 72 hours).[20]

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[21]

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

-

Incubate the plate with gentle shaking for 15 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.[17]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the inhibitor.

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an HSP90 inhibitor in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional)

-

HSP90 inhibitor

-

Vehicle for drug formulation

-

Calipers for tumor measurement

-

Anesthetic

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10^6 cells in 100 µL of medium mixed with 100 µL of Matrigel) into the flank of each mouse.[15][20]

-

Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the HSP90 inhibitor to the treatment group via the desired route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule. The control group receives the vehicle alone.

-

Measure the tumor dimensions with calipers twice or three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm target engagement).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the HSP90 inhibitor.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving HSP90 and a typical workflow for HSP90 inhibitor drug discovery.

HSP90 and the PI3K/Akt/mTOR Signaling Pathway

// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., HER2, EGFR)", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4"]; PDK1 [label="PDK1", fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#EA4335"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05"]; S6K [label="p70S6K", fillcolor="#FBBC05"]; fourEBP1 [label="4E-BP1", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; HSP90 [label="HSP90", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSP90_Inhibitor [label="HSP90 Inhibitor", shape=invhouse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Proteasomal\nDegradation", shape=cylinder, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1; PDK1 -> Akt [label=" activates"]; mTORC2 -> Akt [label=" activates"]; Akt -> mTORC1 [label=" activates"]; mTORC1 -> S6K; mTORC1 -> fourEBP1; S6K -> Proliferation; fourEBP1 -> Proliferation [arrowhead=tee];

// HSP90 Interactions HSP90 -> RTK [color="#4285F4", style=dashed, arrowhead=open]; HSP90 -> Akt [color="#4285F4", style=dashed, arrowhead=open]; HSP90 -> mTORC1 [color="#4285F4", style=dashed, arrowhead=open, label=" client proteins"]; HSP90_Inhibitor -> HSP90 [arrowhead=tee, color="#EA4335"]; HSP90 -> Degradation [style=dotted, dir=back]; Akt -> Degradation [style=dotted, color="#EA4335"]; RTK -> Degradation [style=dotted, color="#EA4335"]; mTORC1 -> Degradation [style=dotted, color="#EA4335"]; } HSP90 client proteins in the PI3K/Akt/mTOR pathway.

HSP90 and the RAS/RAF/MEK/ERK Signaling Pathway

// Nodes GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#FBBC05"]; RAS [label="RAS", fillcolor="#FBBC05"]; RAF [label="RAF (B-RAF, C-RAF)", fillcolor="#EA4335"]; MEK [label="MEK1/2", fillcolor="#FBBC05"]; ERK [label="ERK1/2", fillcolor="#FBBC05"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#FBBC05"]; GeneExpression [label="Gene Expression", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Differentiation", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; HSP90 [label="HSP90", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSP90_Inhibitor [label="HSP90 Inhibitor", shape=invhouse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Proteasomal\nDegradation", shape=cylinder, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; TranscriptionFactors -> GeneExpression; GeneExpression -> Proliferation;

// HSP90 Interactions HSP90 -> RAF [color="#4285F4", style=dashed, arrowhead=open, label=" client protein"]; HSP90_Inhibitor -> HSP90 [arrowhead=tee, color="#EA4335"]; HSP90 -> Degradation [style=dotted, dir=back]; RAF -> Degradation [style=dotted, color="#EA4335"]; } HSP90 client proteins in the RAS/RAF/MEK/ERK pathway.

Experimental Workflow for HSP90 Inhibitor Drug Discovery

// Nodes TargetID [label="Target Identification\n(HSP90 in cancer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AssayDev [label="Assay Development\n(e.g., ATPase assay)"]; HTS [label="High-Throughput\nScreening (HTS)"]; HitID [label="Hit Identification"]; HitToLead [label="Hit-to-Lead\nOptimization (SAR)"]; LeadOpt [label="Lead Optimization\n(ADME/Tox)"]; Preclinical [label="Preclinical Studies"]; InVitro [label="In Vitro Efficacy\n(Cell-based assays)"]; InVivo [label="In Vivo Efficacy\n(Xenograft models)"]; IND [label="IND-Enabling\nToxicology"]; ClinicalTrials [label="Clinical Trials", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phase1 [label="Phase I\n(Safety & Dosing)"]; Phase2 [label="Phase II\n(Efficacy & Side Effects)"]; Phase3 [label="Phase III\n(Large-scale Efficacy)"]; Approval [label="Regulatory Approval", shape=octagon, fillcolor="#FBBC05"];

// Edges TargetID -> AssayDev; AssayDev -> HTS; HTS -> HitID; HitID -> HitToLead; HitToLead -> LeadOpt; LeadOpt -> Preclinical; Preclinical -> InVitro; Preclinical -> InVivo; Preclinical -> IND; IND -> ClinicalTrials; ClinicalTrials -> Phase1; Phase1 -> Phase2; Phase2 -> Phase3; Phase3 -> Approval; } Workflow for HSP90 inhibitor drug discovery.

Challenges and Future Directions

Despite the strong rationale for targeting HSP90 in cancer, the clinical development of HSP90 inhibitors has faced several challenges. These include dose-limiting toxicities, the induction of a heat shock response which can be cytoprotective, and modest single-agent efficacy in many solid tumors.[7][22]

Future directions in the field are focused on several key areas:

-

Combination Therapies: Combining HSP90 inhibitors with other anticancer agents, such as chemotherapy, targeted therapies, and immune checkpoint inhibitors, to enhance efficacy and overcome resistance.[7][22]

-

Isoform-Selective Inhibitors: The development of inhibitors that selectively target specific HSP90 isoforms (e.g., HSP90α, GRP94, or TRAP1) may offer an improved therapeutic window with reduced off-target toxicities.[7]

-

Targeting the C-Terminal Domain: Most current inhibitors target the N-terminal ATP-binding site. Inhibitors that bind to the C-terminal domain may offer a different mechanism of action and toxicity profile.[7]

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to HSP90 inhibition is crucial for the successful clinical implementation of these agents.

Conclusion

HSP90 remains a highly validated and promising therapeutic target in oncology. Its central role in maintaining the stability of a multitude of oncoproteins provides a unique opportunity to simultaneously disable multiple cancer-promoting pathways. While the first generation of HSP90 inhibitors has shown modest clinical success, ongoing research into second-generation inhibitors, combination strategies, and biomarker-driven patient selection holds great promise for unlocking the full therapeutic potential of targeting HSP90 in cancer. This technical guide provides a comprehensive resource for researchers and drug developers working in this exciting and evolving field.

References

- 1. A Multicenter Phase II Study of Ganetespib Monotherapy in Patients with Genotypically Defined Advanced Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Randomized Phase III Study of Ganetespib, a Heat Shock Protein 90 Inhibitor, With Docetaxel Versus Docetaxel in Advanced Non-Small-Cell Lung Cancer (GALAXY-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. targetedonc.com [targetedonc.com]

- 7. researchgate.net [researchgate.net]

- 8. Pimitespib in patients with advanced gastrointestinal stromal tumors in Japan: an expanded access program - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Results from phase II trial of HSP90 inhibitor, STA-9090 (ganetespib), in metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A phase 2 clinical trial of the heat shock protein 90 (HSP 90) inhibitor ganetespib in patients with refractory advanced esophagogastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mouse xenograft studies [bio-protocol.org]

- 16. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. HSP90B1 regulates autophagy via PI3K/AKT/mTOR signaling, mediating HNSC biological behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

Aminohexylgeldanamycin's Affinity for HSP90: A Technical Guide to Binding Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding affinity of aminohexylgeldanamycin (B11832722) (AH-GA) to Heat Shock Protein 90 (HSP90), a critical target in cancer therapy. While specific quantitative binding data for this compound is not extensively published, this document extrapolates its likely potent binding based on comprehensive structure-activity relationship (SAR) studies of its parent compound, geldanamycin (B1684428), and other C17-substituted analogs.[1]

This compound is a derivative of geldanamycin, a natural benzoquinone ansamycin (B12435341) that was one of the first identified HSP90 inhibitors.[1] The functionalization with an aminohexyl group is often employed to facilitate conjugation with other molecules, such as fluorescent dyes or solid supports for affinity chromatography.[1] This guide details the established experimental protocols for validating the binding affinity of such derivatives, presents comparative binding data for analogous compounds, and illustrates the key signaling pathways and experimental workflows.

HSP90: A Key Chaperone in Oncogenic Signaling

Heat shock protein 90 (HSP90) is a molecular chaperone essential for the conformational maturation, stability, and activity of a diverse array of "client" proteins.[1] Many of these client proteins are integral components of signaling pathways that are frequently dysregulated in cancer.[1] These include receptor tyrosine kinases like HER2 and EGFR, serine/threonine kinases such as Raf-1 and Akt, and transcription factors like mutant p53.[1] By maintaining the proper folding and function of these oncoproteins, HSP90 plays a pivotal role in enabling tumor growth and survival, making it a compelling therapeutic target.[1]

Geldanamycin and its derivatives, including this compound, bind to the N-terminal ATP-binding pocket of HSP90.[1][2][3][4] This competitive inhibition of HSP90's ATPase activity leads to the misfolding and subsequent degradation of its client proteins through the ubiquitin-proteasome pathway.[1][5]

Figure 1: HSP90 chaperone cycle and its inhibition by this compound.

Comparative Binding Affinity of Geldanamycin Derivatives to HSP90

| Compound | Assay Type | Target | Binding Affinity | Reference |

| Geldanamycin | Filter Binding Assay | hHsp90α (N-terminal domain) | Kd: in good agreement with reported values | [6] |

| 17-AAG | Filter Binding Assay | hHsp90α (N-terminal domain) | Kd: 0.4 ± 0.1 µM | [6] |

| Geldanamycin | SPROX | HSP90 in MCF-7 cell lysate | Kd: 1 µM (0.5h equilibration) | [7] |

| Geldanamycin | SPROX | HSP90 in MCF-7 cell lysate | Kd: 0.03 µM (24h equilibration) | [7] |

| Radicicol | ATPase Inhibition | Trap1 | ∆∆G HB o: -5.97 ± 0.43 kcal/mol | [8] |

| AUY-922 | ATPase Inhibition | Trap1 | ∆∆G HB o: -6.19 ± 0.48 kcal/mol | [8] |

| KOSN1559 | Not Specified | HSP90 | 4-fold increase in binding affinity compared to geldanamycin | [9] |

Experimental Protocols for Determining Binding Affinity

Validating the binding affinity of this compound to HSP90 is a crucial step in its characterization as a research tool or potential therapeutic agent.[1] The following are detailed methodologies for key experiments used to quantify protein-ligand interactions.

Fluorescence Polarization (FP) Assay

This high-throughput, solution-based technique measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[1] In the context of HSP90, a fluorescently labeled geldanamycin derivative serves as a tracer. Unlabeled inhibitors like this compound compete with this tracer for binding to HSP90, resulting in a decrease in fluorescence polarization.[1][10] This method is robust, reliable, and suitable for high-throughput screening.[10][11]

Experimental Protocol:

-

Reagents and Buffers:

-

Purified recombinant HSP90α protein.

-

Fluorescently labeled HSP90 probe (e.g., BODIPY-Geldanamycin or FITC-Geldanamycin).

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT.[12]

-

Test inhibitor (this compound) dissolved in DMSO.

-

Black, low-volume 384-well plates.[12]

-

-

Procedure:

-

Reagent Preparation:

-

Dilute the purified HSP90α protein to a final concentration of 30 nM in Assay Buffer.[12]

-

Dilute the fluorescently labeled HSP90 probe to a final concentration of 5 nM in Assay Buffer.[12]

-

Prepare serial dilutions of the test inhibitor in DMSO, then further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.[12]

-

-

Assay Plate Setup:

-

Reaction Initiation:

-

Add 18 µL of a mixture containing the HSP90α protein and the fluorescent probe to each well, for a final reaction volume of 20 µL.[12]

-

-

Incubation:

-

Incubate the plate at room temperature for 3-5 hours, protected from light, to allow the binding to reach equilibrium.[12]

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.[12]

-

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

-

Figure 2: Workflow for a competitive Fluorescence Polarization assay.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[13] It allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, providing a complete thermodynamic profile of the molecular interaction.[13]

Experimental Protocol:

-

Reagents and Buffers:

-

Highly purified and concentrated HSP90 protein.

-

This compound solution of known concentration.

-

Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Procedure:

-

Sample Preparation:

-

Dialyze both the HSP90 protein and the this compound ligand against the same buffer to minimize heat of dilution effects.

-

Determine the precise concentrations of the protein and ligand.

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample and reference cells.

-

Load the HSP90 solution into the sample cell and the dialysis buffer into the reference cell.

-

Load the this compound solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound solution into the sample cell containing HSP90.

-

Record the heat change after each injection until the binding sites are saturated.

-

-

Control Experiment:

-

Perform a control titration by injecting the this compound solution into the buffer alone to measure the heat of dilution.

-

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is another label-free method that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. This technique provides kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd), from which the dissociation constant (Kd) can be calculated.

Experimental Protocol:

-

Reagents and Buffers:

-

Purified HSP90 protein.

-

This compound.

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Sensor chip (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

-

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the HSP90 solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a series of increasing concentrations of this compound in running buffer over the immobilized HSP90 surface.

-

Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.

-

-

Regeneration:

-

After each ligand injection, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound ligand and prepare the surface for the next injection.

-

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.

-

Calculate the dissociation constant (Kd) as the ratio of kd/ka.

-

Conclusion

While direct quantitative binding data for this compound to HSP90 remains to be broadly published, the extensive research on its parent compound, geldanamycin, and other analogs strongly suggests a potent interaction. The aminohexyl functional group provides a versatile handle for various biochemical applications without significantly compromising the inherent high affinity of the geldanamycin scaffold for the HSP90 N-terminal ATP-binding pocket. The experimental protocols detailed in this guide—Fluorescence Polarization, Isothermal Titration Calorimetry, and Surface Plasmon Resonance—provide a robust framework for researchers to precisely quantify this binding affinity. Such validation is a cornerstone for the continued development and application of this compound in cancer research and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. The Ah receptor is a sensitive target of geldanamycin-induced protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The amino-terminal domain of heat shock protein 90 (hsp90) that binds geldanamycin is an ATP/ADP switch domain that regulates hsp90 conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hsp90 chaperones have an energetic hot‐spot for binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

Structural Analysis of Aminohexylgeldanamycin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural analysis of Aminohexylgeldanamycin and its analogs, a class of potent inhibitors of Heat Shock Protein 90 (HSP90). This document details the synthesis, structural characterization, and biological evaluation of these compounds, offering a comprehensive resource for researchers in the fields of oncology, medicinal chemistry, and drug development.

Introduction: Targeting the Molecular Chaperone HSP90

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a wide array of "client" proteins.[1] In cancerous cells, HSP90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival. This dependency makes HSP90 an attractive target for cancer therapy.

Geldanamycin (B1684428), a naturally occurring ansamycin (B12435341) antibiotic, was one of the first identified inhibitors of HSP90.[1] It exerts its effect by binding to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its ATPase activity and leading to the ubiquitin-proteasomal degradation of its client proteins. Despite its potent antitumor activity, the clinical utility of geldanamycin has been hampered by its poor water solubility and significant hepatotoxicity.[1]

This has led to the development of numerous semi-synthetic analogs, primarily through modification at the C17 position of the benzoquinone ring. This compound (17-(6-aminohexyl)amino-17-demethoxygeldanamycin) is a key analog designed to improve the pharmacological properties of the parent compound while retaining potent HSP90 inhibitory activity.[2] This guide focuses on the structural analysis of this compound and related analogs, providing a framework for their synthesis, characterization, and evaluation.

Synthesis and Structural Characterization

The synthesis of this compound and its analogs typically involves a nucleophilic substitution reaction at the C17 position of geldanamycin. The aminohexyl group not only enhances water solubility but also provides a reactive handle for further conjugation and the development of targeted drug delivery systems.

General Synthesis of 17-Amino-Substituted Geldanamycin Analogs

The synthesis of 17-substituted aminogeldanamycin derivatives is achieved through a nucleophilic substitution reaction where the C17-methoxy group of geldanamycin is displaced by an appropriate amine.

Structural Elucidation Techniques

The structural integrity and purity of the synthesized compounds are confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the successful substitution at the C17 position and for the overall structural verification of the geldanamycin backbone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the synthesized compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis.

-

X-ray Crystallography: Co-crystallization of the HSP90 N-terminal domain with an inhibitor allows for the detailed visualization of the binding mode and key molecular interactions within the ATP-binding pocket.

Quantitative Analysis of Biological Activity

The biological activity of this compound and its analogs is primarily assessed through their ability to inhibit HSP90 and their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

HSP90 Inhibitory Activity

The inhibitory potency of geldanamycin analogs against HSP90 can be determined using various biochemical assays.

| Compound | HSP90 Binding Affinity (IC50, µM) | Reference |

| Geldanamycin | 1.2 | [3] |

| 17-AAG (Tanespimycin) | 0.8 | [3] |

| 17-DMAG (Alvespimycin) | 0.2 | [3] |

Note: IC50 values can vary depending on the specific assay conditions.

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of these compounds are evaluated against a panel of cancer cell lines to determine their anti-proliferative activity.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Geldanamycin | SK-Br-3 | Breast | 20 | [3] |

| 17-AAG | SK-Br-3 | Breast | 25 | [3] |

| 17-AAG | HeLa | Cervical | ~50 | [4] |

| 17-AAG | SiHa | Cervical | ~50 | [4] |

| 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin | MCF-7 | Breast | 13.6 µg/mL | [5] |

| 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin | HepG2 | Liver | 25.1 µg/mL | [5] |

| 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin | H460 | Lung | 42.8 µg/mL | [5] |

| 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin | SW1990 | Pancreatic | 67.4 µg/mL | [5] |

Note: IC50 values are highly dependent on the cell line and experimental conditions such as incubation time.

Signaling Pathways and Experimental Workflows

The inhibition of HSP90 by this compound and its analogs disrupts the chaperone's function, leading to the degradation of client proteins and the subsequent downstream effects on various signaling pathways crucial for cancer cell survival.

A typical experimental workflow for the structural and biological analysis of a novel geldanamycin analog involves a series of steps from synthesis to in vivo evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the structural and biological analysis of this compound and its analogs.

Synthesis of 17-(6-aminohexyl)amino-17-demethoxygeldanamycin

Materials:

-

Geldanamycin

-

1,6-Hexanediamine

-

Dichloromethane (B109758) (DCM), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

-

Hydrochloric acid (e.g., 1M in diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve geldanamycin in anhydrous dichloromethane under an inert atmosphere.

-

Add an excess of 1,6-hexanediamine to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate to yield 17-(6-aminohexyl)amino-17-demethoxygeldanamycin.

-

For salt formation, dissolve the purified product in a minimal amount of a suitable solvent (e.g., DCM) and add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Structural Characterization Protocols

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

1H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1 s

-

Spectral width: -2 to 12 ppm

-

-

13C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2 s

-

Spectral width: -10 to 220 ppm

-

-

Data Processing: Process the raw data with appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to the residual solvent peak.

5.2.2. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Parameters:

-

Ionization mode: Positive ESI

-

Scan range: m/z 100-1000

-

Capillary voltage: 3-4 kV

-

Gas flow and temperature: Optimized for the specific instrument.

-

-

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]+) and compare it with the calculated theoretical mass to confirm the elemental composition.

Cell Viability (MTT) Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound or analog solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion

This compound and its analogs represent a promising class of HSP90 inhibitors with improved pharmacological properties over the parent compound, geldanamycin. The structural modifications at the C17 position have been a key strategy in enhancing solubility and reducing toxicity while maintaining potent biological activity. The detailed protocols and data presented in this guide provide a valuable resource for the synthesis, characterization, and evaluation of these compounds, facilitating further research and development in the pursuit of novel cancer therapeutics. The continued exploration of the structure-activity relationships of these analogs will undoubtedly lead to the discovery of even more effective and safer HSP90-targeted therapies.

References

- 1. rsc.org [rsc.org]

- 2. amsbio.com [amsbio.com]

- 3. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Anticancer effect of 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin: in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vitro Anti-proliferative Effects of Aminohexylgeldanamycin

Introduction

This compound (AH-GDM) is a semi-synthetic derivative of the benzoquinone ansamycin (B12435341) antibiotic, Geldanamycin.[1][2] It functions as a potent inhibitor of Heat Shock Protein 90 (HSP90).[3][4] HSP90 is a critical molecular chaperone responsible for the conformational stability, function, and activation of a wide array of "client" proteins.[1][5] Many of these client proteins are oncoproteins that are integral to cancer cell proliferation, survival, signaling, and resistance to therapy.[3][5]

By targeting HSP90, this compound leads to the destabilization and subsequent degradation of these oncoproteins, making it a significant compound of interest in cancer research and drug development.[2][3] This multi-targeted approach allows it to disrupt numerous oncogenic signaling pathways simultaneously, resulting in potent anti-proliferative effects, cell cycle arrest, and apoptosis.[2][6] This technical guide provides a comprehensive overview of the in vitro anti-proliferative effects of this compound, detailing its mechanism of action, impact on key signaling pathways, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action: HSP90 Inhibition

This compound exerts its anti-proliferative effects by binding with high affinity to the N-terminal ATP-binding pocket of HSP90.[1][3][4] This action competitively inhibits the chaperone's essential ATPase activity.[2] The disruption of the chaperone cycle prevents client proteins from achieving their proper functional conformation.[4] These misfolded and unstable proteins are subsequently targeted for ubiquitination and degradation by the cellular proteasome.[3][4] Because cancer cells are often highly dependent on the overexpression or mutation of these client proteins, they are particularly sensitive to HSP90 inhibition.[4]

Impact on Key Oncogenic Signaling Pathways

The inhibition of HSP90 by this compound leads to the degradation of a wide array of oncoproteins, thereby impacting several critical signaling pathways that are frequently hyperactivated in cancer.[3] The most notable of these are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.[3][6]

PI3K/AKT/mTOR Pathway